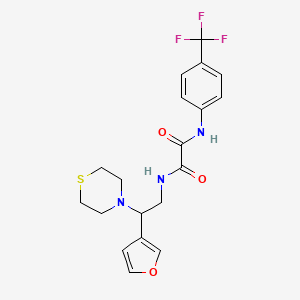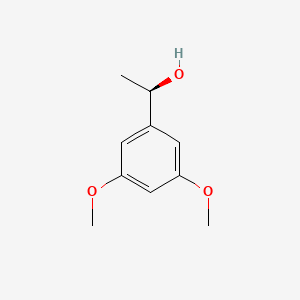
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol
Vue d'ensemble
Description
“(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 78398-36-4 . It has a molecular weight of 182.22 and its molecular formula is C10H14O3 . The IUPAC name for this compound is ®-1-(3,5-dimethoxyphenyl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for “(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol” is 1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 . The InChI key is PZBLFTYDFZODAW-SSDOTTSWSA-N .
Applications De Recherche Scientifique
Toxicological Assessments
Toxicology studies focus on understanding the adverse effects of chemical substances on living organisms. In the context of substances similar to "(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol," research has been conducted on novel psychoactive substances like 25C-NBOMe, which shares a structural similarity due to the presence of methoxyphenyl groups. For instance, a study detailed a fatal overdose case involving 25C-NBOMe, highlighting the critical need for understanding the toxicological profiles of such compounds (Andreasen et al., 2015).
Environmental Monitoring
Research in environmental science has involved the detection and quantification of brominated flame retardants in various matrices. These studies are crucial for assessing human and ecological exposure to hazardous substances. For example, an investigation into the contamination of indoor dust and air by brominated flame retardants at Vietnamese informal e-waste recycling sites was conducted to evaluate non-dietary human exposure (Tue et al., 2013).
Analytical Method Development
The development of analytical methods for detecting and quantifying chemical substances in biological and environmental samples is fundamental to toxicology and environmental monitoring. Studies have elaborated on methodologies using high-performance liquid chromatography and mass spectrometry for identifying novel psychoactive substances, including derivatives similar to "(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol," in biological material (Wiergowski et al., 2017).
Human Exposure and Risk Assessment
Assessing the risk of human exposure to chemicals requires comprehensive studies on their presence in the environment and potential health impacts. Research on brominated flame retardants in house dust from e-waste recycling areas provides insights into human exposure pathways and the significance of non-dietary exposure (Wang et al., 2010).
Safety and Hazards
The safety information for “(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol” includes several hazard statements: H227, H315, H319, H335 . The compound also has several precautionary statements: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7,11H,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLFTYDFZODAW-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,5-dimethoxyphenyl)ethan-1-ol | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)
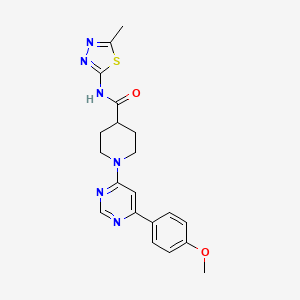

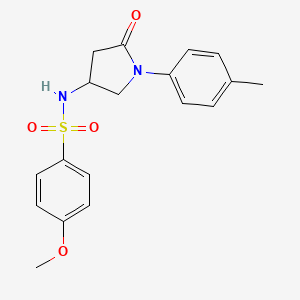

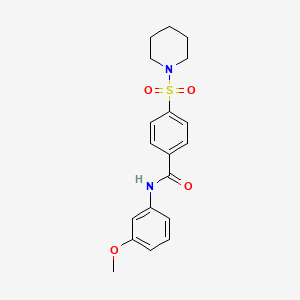
![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)

